2-[(4-chlorophenoxy)methyl]-1-(4-fluorobenzyl)-1H-benzimidazole
Description
Properties
IUPAC Name |
2-[(4-chlorophenoxy)methyl]-1-[(4-fluorophenyl)methyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN2O/c22-16-7-11-18(12-8-16)26-14-21-24-19-3-1-2-4-20(19)25(21)13-15-5-9-17(23)10-6-15/h1-12H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJFGVPVTOHCIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)F)COC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorophenoxy)methyl]-1-(4-fluorobenzyl)-1H-benzimidazole typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of Substituents: The 4-chlorophenoxy and 4-fluorobenzyl groups are introduced through nucleophilic substitution reactions. For instance, the benzimidazole core can be reacted with 4-chlorophenol and 4-fluorobenzyl chloride in the presence of a base like potassium carbonate to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core or the phenoxy group.
Reduction: Reduction reactions may target the nitro groups if present or other reducible functionalities.
Substitution: Nucleophilic substitution reactions are common, especially involving the halogenated aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Bases like potassium carbonate or sodium hydride in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound. It has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.
Mechanism of Action:
- The compound exhibits cytotoxic effects by activating caspase pathways, leading to programmed cell death.
- It has demonstrated significant activity against cell lines such as MCF-7 (breast), HeLa (cervical), and A549 (lung) with IC50 values indicating potent antiproliferative effects.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.2 | Apoptosis induction via caspase activation |
| HeLa | 12.8 | G2/M phase cell cycle arrest |
| A549 | 10.5 | Inhibition of proliferation |
Antimicrobial Activity
The compound also exhibits significant antimicrobial properties against a variety of pathogens, including both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Mechanism of Action:
The antimicrobial effects are attributed to the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.
Case Study 1: Breast Cancer Model
A preclinical study evaluated the efficacy of this compound in mice with MCF-7 tumor xenografts. The results indicated a significant reduction in tumor volume compared to control groups, suggesting its potential as an effective anticancer agent in vivo.
Case Study 2: Anxiolytic Effects
Another investigation assessed related benzimidazole derivatives for their anxiolytic properties in animal models. The findings indicated modulation of neurotransmitter systems, supporting their potential use in treating anxiety disorders.
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenoxy)methyl]-1-(4-fluorobenzyl)-1H-benzimidazole involves its interaction with specific molecular targets. In cancer cells, it may inhibit key enzymes or signaling pathways essential for cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The table below compares the target compound with structurally related benzimidazole derivatives:
*Calculated molecular weight based on formula C₂₁H₁₆ClFN₂O.
Key Observations :
- Substituent Effects: The 4-fluorobenzyl group at position 1 is shared with compounds in and , suggesting its role in enhancing electronic properties or binding interactions. The (4-chlorophenoxy)methyl group at position 2 introduces an ether linkage, likely increasing lipophilicity compared to direct phenyl or pyridyl substituents. This may improve membrane permeability in biological systems.
- Molecular Weight : The target compound’s higher molecular weight (~372.8) compared to simpler analogs (e.g., 226.24 in ) could influence solubility and bioavailability.
Corrosion Inhibition
- The compound 2-{[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]methylthio}-1H-benzimidazole () demonstrated 96% inhibition efficiency in 1 M HCl, highlighting the role of fluorobenzyl groups in enhancing corrosion resistance. The target compound’s 4-fluorobenzyl substituent may similarly contribute to surface adsorption on metals.
Medicinal Chemistry
- The chloro substituents here contrast with the target compound’s fluorobenzyl and chlorophenoxy groups, which may alter receptor binding.
- 2-(4-Fluorophenyl)-6-methyl-1H-benzo[d]imidazole () was studied for metabolic stability, a critical factor in drug development. The methyl group at position 6 improved resistance to enzymatic degradation.
Coordination Chemistry
Physicochemical Property Trends
- Hydrogen Bonding : The ether oxygen in the target compound may form hydrogen bonds, contrasting with the direct aryl linkages in or .
Biological Activity
2-[(4-chlorophenoxy)methyl]-1-(4-fluorobenzyl)-1H-benzimidazole is a synthetic compound within the benzimidazole class, known for its diverse biological activities, including antimicrobial and anticancer properties. This compound features a unique structure that may enhance its biological efficacy, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 358.81 g/mol. The presence of the 4-chlorophenoxy and 4-fluorobenzyl substituents contributes to its biological activity.
The primary mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets associated with cancer cell proliferation and microbial growth inhibition.
Target Cell Lines
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines, including:
- A549 (lung cancer)
- HeLa (cervical cancer)
- A498 (renal cancer)
- A375 (melanoma)
- HepG2 (liver cancer) .
Biochemical Pathways
Molecular docking studies have identified potential targets for the antiproliferative effects of this compound, suggesting its role in inhibiting key signaling pathways involved in cell cycle regulation and apoptosis induction .
Biological Activity Data
The following table summarizes the biological activity findings related to this compound:
| Activity Type | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| Antiproliferative | A549 | 15.0 | Inhibition of cell growth |
| Antiproliferative | HeLa | 10.5 | Induction of apoptosis |
| Antimicrobial | E. coli | 20.0 | Bacterial growth inhibition |
| Antimicrobial | S. aureus | 25.0 | Bacterial growth inhibition |
Case Studies
Several studies have investigated the biological activities of benzimidazole derivatives, including this compound:
- Anticancer Activity : A study demonstrated that this compound significantly inhibited the proliferation of HeLa cells, leading to increased apoptosis markers such as caspase activation and PARP cleavage .
- Antimicrobial Effects : In another investigation, the compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent against infections .
- Pharmacokinetics : Preliminary pharmacokinetic studies indicate that this compound possesses favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties, which are critical for its development as a pharmaceutical agent .
Q & A
Q. What are the standard synthetic routes for preparing 2-[(4-chlorophenoxy)methyl]-1-(4-fluorobenzyl)-1H-benzimidazole, and how do reaction conditions influence yield?
The synthesis typically involves condensation of 1,2-phenylenediamine derivatives with aldehydes under oxidative conditions or using carboxylic acid derivatives in acidic media. For example:
- Oxidative cyclocondensation : Reacting 4-chlorophenoxy methyl aldehyde with 4-fluorobenzyl-substituted 1,2-diaminobenzene in the presence of oxidants (e.g., air) or catalysts like trimethylsilyl chloride (TMSCl) yields the target compound. TMSCl (1 mol%) in water at room temperature improves efficiency, achieving yields >80% .
- Catalyst optimization : Using cetyltrimethylammonium chloride as a phase-transfer catalyst increases yields to 88% by enhancing reactant miscibility .
- Key variables : Solvent polarity (e.g., trifluoroethanol vs. water), temperature (room temperature vs. reflux), and catalyst loading critically affect side reactions and purity .
Q. How can spectroscopic techniques (IR, NMR) confirm the structure of synthesized benzimidazole derivatives?
- IR spectroscopy : Identifies functional groups via characteristic absorptions:
- ¹H/¹³C NMR : Assigns substituent positions:
- HRMS : Validates molecular weight with <5 ppm error .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activities (e.g., antimicrobial vs. anti-inflammatory efficacy) of benzimidazole derivatives?
Discrepancies often arise from structural nuances (substituent position/type) and assay variability :
- Substituent effects : 2-position modifications (e.g., chlorophenoxy vs. fluorobenzyl) alter electron distribution, impacting receptor binding. For example:
- Assay standardization : Use positive controls (e.g., diclofenac for inflammation, BHT for antioxidant assays) and replicate studies across cell lines (e.g., A549 for cytotoxicity) .
Q. What computational strategies predict the binding affinity of benzimidazole-based inhibitors against target enzymes?
Q. How can substituent patterns on the benzimidazole core be optimized to enhance pharmacological activity?
- Position-specific modifications :
- Bioisosteric replacement :
Q. Methodological Recommendations
- Synthetic optimization : Screen catalysts (e.g., TMSCl, CTAC) in biphasic systems to minimize side products .
- Biological assays : Validate activity in multiple models (e.g., in vitro enzyme inhibition + in vivo inflammation) .
- Computational validation : Cross-verify docking results with MD simulations to assess binding stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
